

Alkyne-A-DSBSO Crosslinker: Structural Architecture and Mechanistic Guide

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Compound of Interest

Compound Name: *Alkyne-A-DSBSO crosslinker*

Cat. No.: *B13907864*

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Executive Summary

Alkyne-A-DSBSO (Alkyne-tagged, acid-cleavable Disuccinimidyl Bis-Sulfoxide) is a third-generation, multifunctional crosslinking reagent designed to overcome the "n² problem" in high-throughput proteomics.[1] Unlike conventional crosslinkers, Alkyne-A-DSBSO integrates three distinct functional modules: homobifunctional amine reactivity, a bioorthogonal enrichment handle, and a dual-stage cleavage system (chemical and gas-phase).

This guide details the chemical structure, reaction mechanisms, and validated experimental workflows for deploying Alkyne-A-DSBSO in Protein-Protein Interaction (PPI) mapping and structural biology.

Chemical Architecture

The efficacy of Alkyne-A-DSBSO lies in its modular design, which addresses the low abundance of crosslinked peptides in complex matrices (e.g., cell lysates).

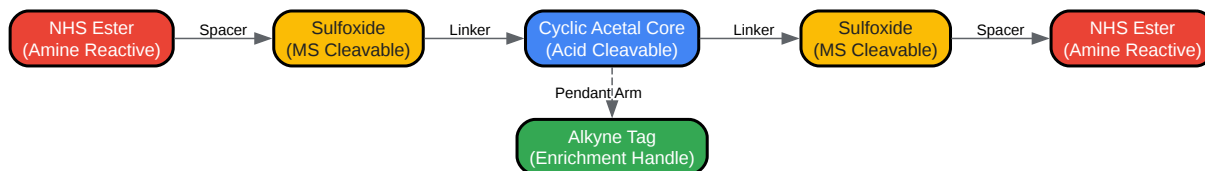
Structural Components

The molecule (MW: 616.66 Da) is constructed around a central acid-labile acetal core that anchors the alkyne tag.

Component	Chemical Moiety	Function
Reactive Heads	NHS Esters (-hydroxysuccinimide)	Target primary amines (Lysine -NH and N-termini) to form stable amide bonds. [2] [3]
Cleavable Core	Bis-Sulfoxide ()	MS-Labile: Cleaves during Collision-Induced Dissociation (CID) in the mass spectrometer, yielding diagnostic doublet ions.
Enrichment Tag	Alkyne ()	Bioorthogonal: Enables Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with biotin probes for affinity purification. [3]
Release Valve	Cyclic Acetal	Acid-Labile: Allows the release of crosslinked peptides from affinity beads minus the biotin tag, reducing spectral complexity.
Spacer Arm	Alkyl chains	Provides a ~14 Å span, ideal for capturing proximal protein interactions without excessive flexibility.

Structure Diagram

The following diagram illustrates the connectivity and functional zones of the Alkyne-A-DSBSO molecule.



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Figure 1: Schematic architecture of Alkyne-A-DSBSO showing the symmetry of reactive groups and the central enrichment/cleavage core.

Mechanism of Action

The Alkyne-A-DSBSO workflow relies on a "Tag-Enrich-Release-Detect" strategy. This mechanism ensures that only crosslinked peptides are analyzed, and they are detected with high confidence due to specific fragmentation patterns.

Stage 1: Conjugation & Enrichment

- Crosslinking: The NHS esters react with Lysine residues on the target protein complex.^{[2][3][4]}
- Click Chemistry: Post-digestion, the Alkyne handle reacts with a Biotin-Azide probe (e.g., Biotin-Picolyl-Azide) via CuAAC.
- Affinity Purification: Streptavidin beads capture the biotinylated species, washing away the vast majority of non-crosslinked (linear) peptides.

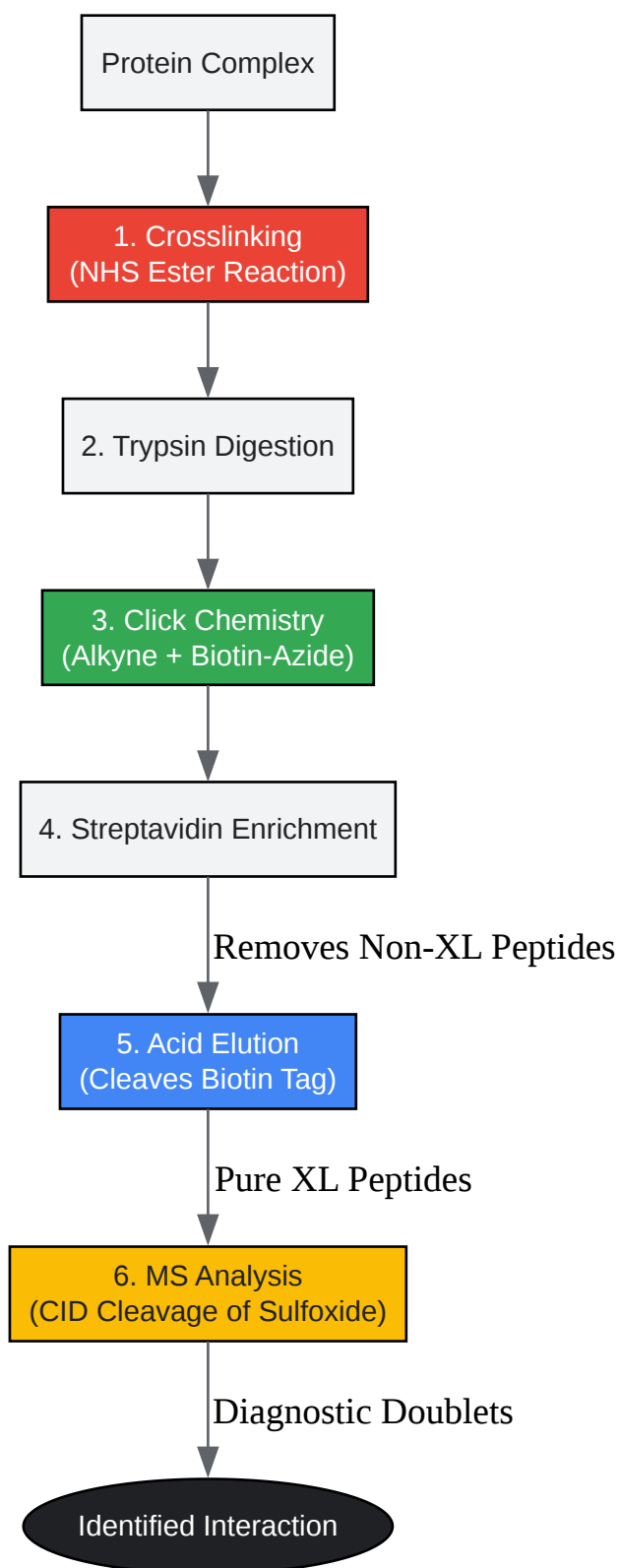
Stage 2: Dual-Cleavage Event

This is the critical differentiator of the DSBSO chemistry.

- Cleavage A (Chemical - Acid Elution):
 - Trigger: Mild acid (e.g., 2% TFA or Formic Acid).
 - Effect: The cyclic acetal hydrolyzes.

- Result: The crosslinked peptide elutes free of the biotin tag. The bulky affinity handle remains on the bead. This prevents the "mass penalty" of biotin from complicating the MS spectra.
- Cleavage B (Physical - MS2 Fragmentation):
 - Trigger: Collision-Induced Dissociation (CID) inside the Mass Spectrometer.[3]
 - Effect: The C-S bonds adjacent to the sulfoxides are weaker than the peptide backbone.
 - Result: The crosslink breaks, producing two peptide fragments (and) with characteristic mass modifications (alkene/sulfenic acid moieties). These appear as doublet peaks with a defined mass difference (m ~32 Da), serving as a "fingerprint" for valid crosslinks.

Mechanistic Pathway Diagram



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Figure 2: The sequential workflow from protein crosslinking to data acquisition, highlighting the purification and cleavage steps.

Experimental Protocol (Standard Operating Procedure)

Reagents Preparation

- Alkyne-A-DSBSO Stock: Dissolve in anhydrous DMSO or DMF to 50 mM. Note: Prepare fresh. NHS esters hydrolyze rapidly in moisture.
- Lysis Buffer: PBS pH 7.4 or HEPES pH 7.5. Avoid Tris or Glycine during crosslinking (primary amines compete).

Crosslinking Reaction

- Dilute: Adjust protein concentration to 0.5–2.0 mg/mL.
- React: Add Alkyne-A-DSBSO to a final concentration of 0.5–2.0 mM (approx. 50-100x molar excess).
- Incubate: 45–60 minutes at Room Temperature (RT) or 2 hours on ice.
- Quench: Add 1M Tris (pH 8.0) to a final concentration of 20–50 mM. Incubate for 15 mins.

Digestion & Click Chemistry

- Precipitate: Acetone or Chloroform/Methanol precipitation to remove unreacted crosslinker.
- Digest: Resuspend in digestion buffer (e.g., 8M Urea, then dilute) and digest with Trypsin (1:50 ratio) overnight.
- Click Reaction:
 - Add Biotin-Picolyl-Azide (100 μ M).
 - Add CuSO₄ (1 mM), THPTA ligand (0.5 mM), and Sodium Ascorbate (2 mM).
 - Incubate 1 hour at RT with rotation.

Enrichment & Elution

- Bind: Incubate mixture with Streptavidin beads (High Capacity) for 1 hour.
- Wash: Stringent washing (8M Urea, 2M NaCl) to remove non-specific binders.
- Elute: Incubate beads in 2% Trifluoroacetic Acid (TFA) or 20% Formic Acid for 1 hour at RT.
 - Critical: This step cleaves the acetal bond, releasing the peptide while leaving the biotin on the bead.
- Desalt: C18 StageTip purification prior to LC-MS.

Data Analysis & Interpretation

The MS2 spectra of Alkyne-A-DSBSO crosslinked peptides exhibit a unique signature. Upon CID fragmentation, the crosslinker cleaves symmetrically or asymmetrically around the sulfoxide.

Fragment Type	Description	Mass Shift (Example)
Peptide	Modified with alkene remnant	Mass()+ Remnant A
Peptide	Modified with sulfenic acid remnant	Mass()+ Remnant B
Doublet	The same peptide fragment appearing with two different linker remnants.	m 32 Da

Software: Use search engines capable of handling cleavable crosslinkers (e.g., Proteome Discoverer (XlinkX), MaxQuant, or pLink). Configure the search for "DSBSO" cleavage specificity.

References

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